
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 6,7-dimethoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.
Coupling Reaction: The quinoline derivative is then coupled with a fluorinated phenyl isocyanate under controlled conditions to form the urea linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and inhibition.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular interactions would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)phenyl)urea: Lacks the additional fluorine atom on the phenyl ring.
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-chlorophenyl)urea: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea is unique due to the presence of multiple fluorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these atoms may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H18F3N3O4 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
1-(3,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-3-yl)oxy-2-fluorophenyl]urea |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-8-13-7-16(12-28-21(13)11-23(22)33-2)34-15-4-6-20(19(27)10-15)30-24(31)29-14-3-5-17(25)18(26)9-14/h3-12H,1-2H3,(H2,29,30,31) |
InChIキー |
JQARGNHTKXGCAK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


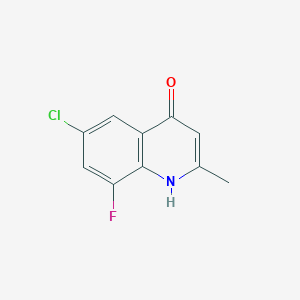
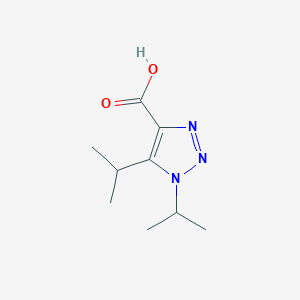
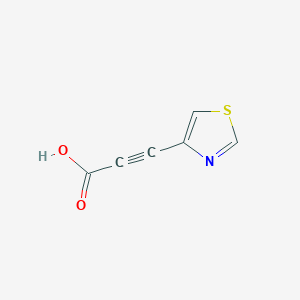
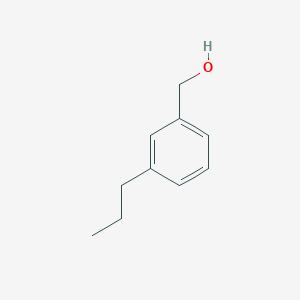
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)
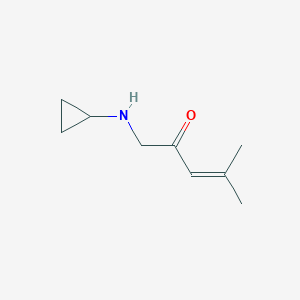

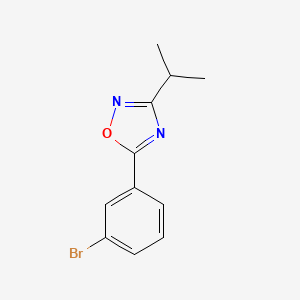

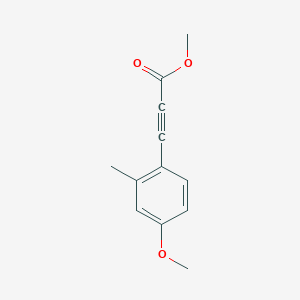
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
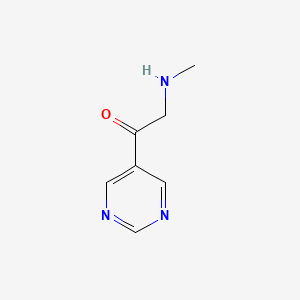

![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
